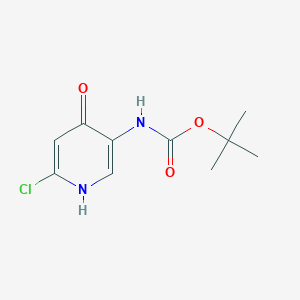

tert-Butyl (6-chloro-4-hydroxypyridin-3-yl)carbamate

Overview

Description

tert-Butyl (6-chloro-4-hydroxypyridin-3-yl)carbamate is a chemical compound with the molecular formula C10H13ClN2O3 and a molecular weight of 244.68 g/mol . It is a member of the carbamate family, which are esters of carbamic acid. This compound is often used in research and development within the fields of chemistry and biology.

Preparation Methods

The synthesis of tert-Butyl (6-chloro-4-hydroxypyridin-3-yl)carbamate typically involves the protection of amines using carbamates. One common method is the use of tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine (TEA) to protect the amine group . The reaction conditions are generally mild, and the product can be purified through standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

tert-Butyl (6-chloro-4-hydroxypyridin-3-yl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Scientific Research Applications

tert-Butyl (6-chloro-4-hydroxypyridin-3-yl)carbamate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (6-chloro-4-hydroxypyridin-3-yl)carbamate involves its role as a protecting group for amines. It forms a stable carbamate linkage, which can be selectively removed under acidic conditions, such as with trifluoroacetic acid (TFA) or heat . This selective deprotection allows for the stepwise synthesis of complex molecules.

Comparison with Similar Compounds

tert-Butyl (6-chloro-4-hydroxypyridin-3-yl)carbamate can be compared to other carbamate compounds such as:

tert-Butyl carbamate: Similar in structure but lacks the pyridine ring and chlorine atom.

Benzyl carbamate: Contains a benzyl group instead of the tert-butyl group.

Fluorenylmethoxycarbonyl (FMoc) carbamate: Used as a protecting group for amines, but removed under basic conditions.

These comparisons highlight the unique properties of this compound, particularly its stability and selective deprotection under acidic conditions.

Biological Activity

tert-Butyl (6-chloro-4-hydroxypyridin-3-yl)carbamate, with the CAS number 1269291-05-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHClNO

- Molecular Weight : 244.68 g/mol

- Purity : Typically exceeds 95% in research applications .

The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets. The hydroxypyridine moiety is known for its ability to act as a bioisostere in drug design, potentially influencing enzyme activity and receptor binding .

1. Cholinesterase Inhibition

Recent studies have highlighted the role of carbamate derivatives in inhibiting cholinesterase enzymes, which are crucial in the treatment of neurodegenerative diseases such as Alzheimer's. The compound has shown promising results as a moderate inhibitor of acetylcholinesterase (AChE), which is essential for neurotransmitter regulation.

This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, potentially improving cognitive function.

2. Neuroprotective Effects

In vitro studies suggest that this compound may possess neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells. These effects are mediated through the upregulation of neuroprotective factors such as Nrf2 and HO-1, which play critical roles in cellular defense mechanisms against neurotoxicity .

3. Antitumor Activity

Preliminary findings indicate potential antitumor activity against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific signaling pathways involved in cell survival and proliferation.

Case Study 1: Neuroprotection in Alzheimer’s Models

A study evaluated the effects of this compound on neuroinflammation and cognitive decline in a mouse model of Alzheimer’s disease. Results demonstrated significant reductions in inflammatory markers (IL-6, TNFα) and improvements in memory retention tasks compared to control groups .

Case Study 2: Cholinergic Activity

In another investigation focused on cholinergic activity, researchers assessed the compound's efficacy as a cholinesterase inhibitor using both rat brain homogenate and human recombinant AChE. The results indicated that the compound significantly inhibited AChE activity, supporting its potential use in treating cognitive disorders .

Properties

IUPAC Name |

tert-butyl N-(6-chloro-4-oxo-1H-pyridin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O3/c1-10(2,3)16-9(15)13-6-5-12-8(11)4-7(6)14/h4-5H,1-3H3,(H,12,14)(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYLIXPPZYWDTRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CNC(=CC1=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901143868 | |

| Record name | Carbamic acid, N-(6-chloro-4-hydroxy-3-pyridinyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901143868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1269291-05-5 | |

| Record name | Carbamic acid, N-(6-chloro-4-hydroxy-3-pyridinyl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1269291-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-(6-chloro-4-hydroxy-3-pyridinyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901143868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.